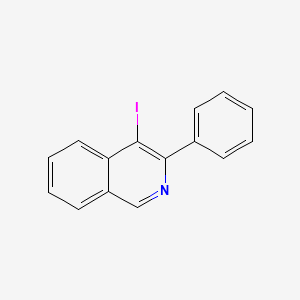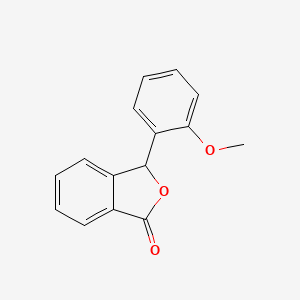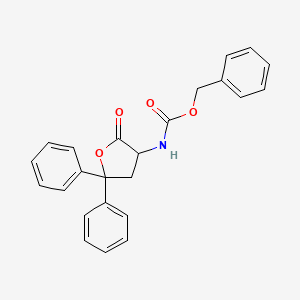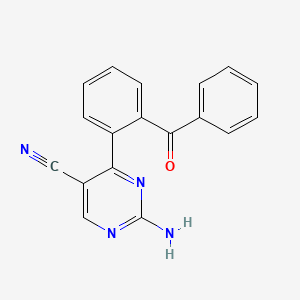![molecular formula C8H10N4S B12917423 6-[2-(Methylsulfanyl)ethyl]-7H-purine CAS No. 920503-82-8](/img/structure/B12917423.png)
6-[2-(Methylsulfanyl)ethyl]-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Methylsulfanyl)ethyl]-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a 2-(methylsulfanyl)ethyl group at the 6-position. The presence of the methylsulfanyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Methylsulfanyl)ethyl]-7H-purine typically involves the introduction of the 2-(methylsulfanyl)ethyl group onto the purine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the 2-(methylsulfanyl)ethyl group. This can be achieved using reagents such as 2-(methylsulfanyl)ethylamine under basic conditions.
Another approach involves the use of Grignard reagents, where the 2-(methylsulfanyl)ethyl group is introduced via a Grignard reaction with a suitable purine derivative. This method requires the use of anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-[2-(Methylsulfanyl)ethyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: Reduction of the purine ring or the methylsulfanyl group can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 2-(methylsulfanyl)ethyl group or other substituents on the purine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the purine ring or the methylsulfanyl group.
Substitution: Various substituted purine derivatives depending on the nature of the substituent introduced.
科学研究应用
6-[2-(Methylsulfanyl)ethyl]-7H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and the role of purine derivatives in biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
作用机制
The mechanism of action of 6-[2-(Methylsulfanyl)ethyl]-7H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets. The purine ring system can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
6-[2-(Methylsulfanyl)ethyl]-7H-purine can be compared with other purine derivatives, such as:
6-(Methylthio)purine: Similar structure but lacks the ethyl group, which may affect its chemical reactivity and biological activity.
6-(Ethylthio)purine: Similar structure but with an ethylthio group instead of a methylsulfanyl group, which may influence its properties.
6-(Methylsulfanyl)purine: Lacks the ethyl group, which may result in different chemical and biological behavior.
The presence of the 2-(methylsulfanyl)ethyl group in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
属性
CAS 编号 |
920503-82-8 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC 名称 |
6-(2-methylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
InChI 键 |
XYSWGMAFEZNBCV-UHFFFAOYSA-N |
规范 SMILES |
CSCCC1=C2C(=NC=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
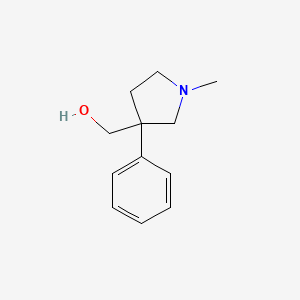
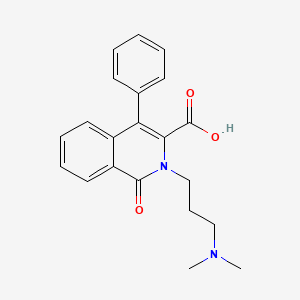
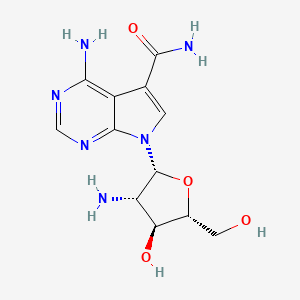

![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)

![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)

